molecular formula C30H34N2O5 B12279943 L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-

L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-

Cat. No.: B12279943
M. Wt: 502.6 g/mol
InChI Key: JADOSKHLPDEJOD-GTUSSPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[33113,7]dec-1-yl- is a derivative of L-Glutamine, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl- typically involves the protection of the amino group of L-Glutamine with a fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the introduction of the tricyclo[3.3.1.13,7]dec-1-yl group through a series of chemical reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process typically includes the same steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular metabolism and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. These interactions can lead to various biological effects, such as changes in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5,N5-dimethyl-L-glutamine: Another derivative of L-Glutamine with different functional groups.

    L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-[2-(1-piperidinyl)ethyl]: A compound with a piperidinyl group instead of the tricyclo[3.3.1.13,7]dec-1-yl group.

Uniqueness

L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses.

Properties

Molecular Formula

C30H34N2O5

Molecular Weight

502.6 g/mol

IUPAC Name

(2S)-2-[1-adamantyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C30H34N2O5/c31-27(33)10-9-26(28(34)35)32(30-14-18-11-19(15-30)13-20(12-18)16-30)29(36)37-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,18-20,25-26H,9-17H2,(H2,31,33)(H,34,35)/t18?,19?,20?,26-,30?/m0/s1

InChI Key

JADOSKHLPDEJOD-GTUSSPTASA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.